3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

説明

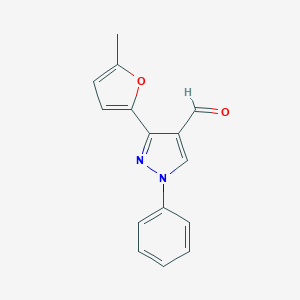

3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a furan ring substituted with a methyl group at the 5-position, a phenyl group attached to the pyrazole ring, and an aldehyde functional group at the 4-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazole derivative. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the cycl

生物活性

3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound with the molecular formula C15H12N2O2 and CAS Number 210825-08-4, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, synthesis methods, and potential therapeutic applications.

- Molecular Weight: 252.26 g/mol

- Molecular Structure: The compound features a pyrazole ring substituted with a phenyl group and a 5-methylfuran moiety, contributing to its unique biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 20 | E. coli |

| Benzofuran-Pyrazole Derivative | 9.80 | E. coli DNA gyrase B |

The compound's effectiveness against E. coli was noted in studies evaluating its ability to inhibit DNA gyrase B, a critical enzyme in bacterial replication .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH scavenging assays. The results indicated a high percentage of radical scavenging activity, suggesting potential applications in oxidative stress-related conditions.

| Compound | DPPH Scavenging (%) |

|---|---|

| This compound | 88.56 ± 0.43% |

This level of antioxidant activity positions the compound as a candidate for further exploration in the prevention of oxidative damage .

Anti-inflammatory Properties

In vitro studies demonstrated that the compound exhibits significant anti-inflammatory effects, stabilizing human red blood cell membranes and reducing inflammatory markers. The results showed stabilization percentages ranging from 86.70% to 99.25%, indicating its potential as an anti-inflammatory agent .

Synthesis Methods

The synthesis of this compound has been achieved through various methodologies, including palladium-catalyzed cross-coupling reactions and Vilsmeier-Haack reactions. These methods allow for efficient functionalization of the pyrazole scaffold, yielding high purity products suitable for biological testing .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that modifications to the pyrazole structure enhanced antimicrobial activity against multi-drug resistant strains.

- Inflammation Models : In vivo models showed that compounds similar to this compound significantly reduced edema in carrageenan-induced inflammation models.

- Cytotoxicity Assessments : The cytotoxic effects were evaluated against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.

科学的研究の応用

Organic Synthesis

One of the primary applications of 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is in organic synthesis, particularly as an intermediate in the formation of complex molecules. Its structure allows for various functionalization reactions, which are essential for developing new compounds with desired properties.

Synthesis of Pyrazole Derivatives

The compound serves as a precursor for synthesizing a range of pyrazole derivatives through palladium-catalyzed cross-coupling reactions. These reactions are vital for creating carbon-carbon bonds, which are foundational in organic chemistry. For instance, studies have demonstrated the efficiency of using this compound in Suzuki-Miyaura coupling reactions to produce ortho-substituted pyrazoles, showcasing its versatility in synthetic pathways .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of ortho-substituted pyrazoles | 73% |

| Sonogashira Reaction | Synthesis of ethynyl-substituted derivatives | 85% |

| Heck Reaction | Formation of alkenes from aryl halides | 60% |

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a scaffold for developing bioactive compounds. The presence of both furan and pyrazole moieties contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, modifications to the pyrazole ring have led to compounds that inhibit cancer cell proliferation effectively. A notable study demonstrated that specific derivatives could induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties

Additionally, research has highlighted the antimicrobial activity of certain derivatives derived from this compound. Testing against various bacterial strains showed promising results, suggesting that these derivatives could be explored as potential antimicrobial agents .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound in synthetic and medicinal contexts.

Case Study 1: Synthesis and Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel pyrazole derivatives from this compound. The synthesized compounds were evaluated for their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting their potential as anticancer drugs .

Case Study 2: Antimicrobial Screening

Another study focused on testing the antimicrobial efficacy of derivatives synthesized from this compound against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives showed significant inhibition zones compared to control antibiotics, highlighting their potential use in treating bacterial infections .

特性

IUPAC Name |

3-(5-methylfuran-2-yl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-11-7-8-14(19-11)15-12(10-18)9-17(16-15)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPIACVNXSPAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355967 | |

| Record name | 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827382 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

210825-08-4 | |

| Record name | 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。